molecular formula C22H25NO4S2 B613519 Fmoc-D-Cys(stbu)-OH CAS No. 501326-55-2

Fmoc-D-Cys(stbu)-OH

Cat. No. B613519
M. Wt: 431,57 g/mole
InChI Key: ZDUMTHLUTJOUML-LJQANCHMSA-N
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Description

Fmoc-D-Cys(stbu)-OH is an amino acid derivative with a protected thiol group that can be used in peptide synthesis and other biochemical applications. It is a derivative of cysteine, a sulfur-containing amino acid with a thiol group that is essential for many biological processes. Fmoc-D-Cys(stbu)-OH is a protected thiol group that is used in peptide synthesis and other biochemical applications. It is used in the synthesis of peptides, proteins, and other biopolymers molecules. It is also used in the synthesis of fluorescently labeled peptides, which can be used to study the structure and function of proteins.

Scientific Research Applications

Automated Synthesis of Peptide Crypto-Thioesters

Fmoc-D-Cys(stbu)-OH: is utilized in the automated Fmoc-based synthesis of peptide crypto-thioesters. This method is significant for the convergent synthesis of proteins through native chemical ligation (NCL), which is a pivotal reaction in protein engineering . The process benefits from bio-inspired design, allowing for fast kinetics at neutral pH, which is advantageous for NCL reactions.

Solid-Phase Peptide Synthesis (SPPS)

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis, which is a preferred method for synthesizing peptides that are potential drug candidates . This strategy involves a solid polymeric protecting group and allows for the use of excess reagents to achieve quantitative yields without isolating intermediates.

Environmental Impact Reduction in Peptide Synthesis

Fmoc-D-Cys(stbu)-OH: contributes to greener chemistry initiatives by enabling the use of less hazardous solvents in peptide synthesis . This aligns with efforts to reduce the environmental and human health impact of peptide synthesis processes.

Synthesis of Cysteine-Rich Peptides

This compound is instrumental in synthesizing long, naturally-occurring cysteine-rich peptide sequences. These peptides have various applications, including therapeutic and structural studies of proteins .

Development of Thioester Surrogates

Fmoc-D-Cys(stbu)-OH: is used to create novel C-terminal thioesterification devices. These surrogates can be directly used in NCL reactions, simplifying the synthesis of peptide thioesters and enhancing the efficiency of protein synthesis methods .

Advancements in Protein Engineering

The ability to synthesize peptide thioesters efficiently using Fmoc-D-Cys(stbu)-OH has implications for protein engineering. It enables the creation of complex proteins and peptides with precise structural and functional properties, which is essential for developing new biotechnologies and pharmaceuticals .

properties

IUPAC Name

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(stbu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Weltrowska, I Berezowska, C Lemieux… - Chemical biology & …, 2010 - Wiley Online Library
In an effort to improve the bioavailability of the non‐selective, cyclic enkephalin analogues H‐Dmt‐c[d‐Cys‐Gly‐Phe‐d(or L)‐Cys]NH 2 (Dmt = 2′,6′‐dimethyltyrosine), analogues N‐…
Number of citations: 13 onlinelibrary.wiley.com
F El Oualid, L Bruining, IM Leroy, LH Cohen… - Design, Synthesis and … - researchgate.net
A novel route towards two dideoxy sugar amino acids (SAAs) is presented. The suitably protected SAA building blocks were used to synthesise eight analogs of the Ca1a2L motif …
Number of citations: 3 www.researchgate.net

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